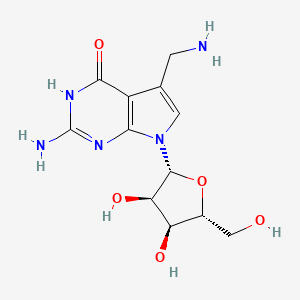

7-Aminomethyl-7-deazaguanosine

概要

説明

“7-Aminomethyl-7-deazaguanosine” is a biochemical compound with exceptional capacity to selectively target vital enzymes and proteins implicated in the intricate processes of DNA research and development and cellular proliferation . It is also known as a precursor of Q, which is inserted into tRNAs in exchange for guanine .

Synthesis Analysis

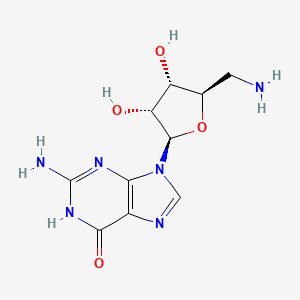

The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The Dpd modification machinery from Salmonella enterica serovar Montevideo has been reconstituted in vitro .

Molecular Structure Analysis

The molecular formula of this compound is C7H9N5O . Its average mass is 179.179 Da and its monoisotopic mass is 179.080704 Da .

Chemical Reactions Analysis

The bacterial Dpd system is responsible for the 7-deazaguanine-based modification of DNA. DpdA inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB. DpdC then converts preQ 0 -modified DNA to ADG-modified DNA .

Physical and Chemical Properties Analysis

The molecular formula of this compound is C7H9N5O. Its average mass is 179.179 Da and its monoisotopic mass is 179.080704 Da .

科学的研究の応用

Nucleoside Q Precursor in tRNA

A study identified 7-Aminomethyl-7-deazaguanosine as a precursor of modified nucleoside Q in E. coli tRNA. This structure was confirmed through various spectroscopic methods and comparisons with synthesized compounds (Okada et al., 1978).

Fluorescent Labeling in tRNA

This compound in E. coli tRNATyr can be chemically modified for fluorescent labeling, specifically targeting the 7-(aminomethyl)-7-deazaguanine moiety. This modified tRNA remains active in aminoacylation and ribosome binding, offering a tool for biochemical studies (Kasai et al., 1979).

DNA Stability and Cation Binding

The replacement of guanine with 7-(aminomethyl)-7-deazaguanine in DNA oligomers affects DNA stability. This modification alters the electronic properties and major groove cation binding, which can impact the organization of salts and water in DNA's major groove. These findings provide insights into the molecular interactions within DNA (Ganguly et al., 2009).

Modified Nucleoside Q in tRNA Biosynthesis

Queuosine (Q) biosynthesis in tRNA involves this compound as a precursor. This pathway is crucial for the production of Q nucleoside in various organisms, including its presence in mammalian tissues and other animals, as well as in plants like wheat germ (Kasai et al., 1975).

Oligoribonucleotide Synthesis

7-Deazaguanosine derivatives, including this compound, are used in the synthesis of oligoribonucleotide building blocks, crucial for solid-phase oligoribonucleotide synthesis. This application is significant for the creation of specific RNA sequences for research and therapeutic purposes (Seela & Mersmann, 1992).

Archaeosine in Archaeal tRNA

This compound plays a role in the biosynthesis of archaeosine, a novel derivative found in archaeal tRNA. This process involves a base replacement reaction in the tRNA polynucleotide chain, highlighting its importance in the unique tRNA modifications found in archaeal organisms (Watanabe et al., 1997).

作用機序

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

The future directions of the research on 7-Aminomethyl-7-deazaguanosine could involve further elucidation of the roles of each protein in the Dpd modification machinery and the X-ray crystal structure of DpdA . Additionally, the third excited singlet state for both molecules has relatively small oscillator strength and the primary single–electron transitions exhibit significant charge transfer from the π-orbitals of the purine chromophore to the sugar-phosphate and/or the amino groups .

特性

IUPAC Name |

2-amino-5-(aminomethyl)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,1,3,13H2,(H3,14,15,16,21)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEYIPCQNRSIAV-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60984514 | |

| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66048-70-2 | |

| Record name | 7-Aminomethyl-7-deazaguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1384224.png)

![[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384225.png)

![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)

![2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1384229.png)

![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)

![6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384239.png)